3-Methylcyclohexanone

Description

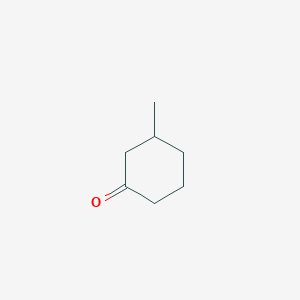

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOOUHRTQVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862256 | |

| Record name | Cyclohexanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour | |

| Record name | 3-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (R)-3-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.919 | |

| Record name | 3-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 3-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-24-2, 625-96-7 | |

| Record name | (RS)-3-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255L4HTY2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.5 °C | |

| Record name | (R)-3-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Situating 3-Methylcyclohexanone in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanone

This compound (CAS 591-24-2) is a chiral cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, a cyclohexanone ring bearing a methyl group at the β-position to the carbonyl, presents a unique chemical landscape for researchers. Unlike its 2-methyl counterpart, the reactivity of this compound is defined by a nuanced and often challenging lack of regioselectivity in enolate formation, a characteristic that demands a sophisticated understanding for its effective utilization.[2] This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and practical applications, offering field-proven insights for professionals in research and drug development.

dot

Caption: Figure 1: Structure of 3-Methylcyclohexan-1-one.

Core Physicochemical & Spectroscopic Data

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its application in experimental work. This compound is a clear, colorless to faintly yellow liquid at room temperature.[3]

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂O | [3] |

| Molecular Weight | 112.17 g/mol | [3] |

| CAS Number | 591-24-2 | [4] |

| IUPAC Name | 3-methylcyclohexan-1-one | [3] |

| Density | 0.914 - 0.919 g/mL at 25 °C | [3][5] |

| Boiling Point | 168 - 170 °C | [1][6] |

| Melting Point | -73.5 °C | [3] |

| Refractive Index (n20/D) | 1.440 - 1.450 | [1][5] |

| Flash Point | 48 °C (118.4 °F) | [7] |

| Solubility | Insoluble in water; soluble in oils |[3] |

Table 2: Key Spectroscopic Data

| Spectroscopic Method | Key Features and Assignments | Source(s) |

|---|---|---|

| IR Spectroscopy | Strong, sharp absorption band around 1714 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. | [8][9] |

| ¹H NMR Spectroscopy | Complex multiplets in the aliphatic region (approx. 1.2-2.5 ppm) for the ring protons. A doublet around 1.0 ppm for the methyl (CH₃) group protons. | [8] |

| ¹³C NMR Spectroscopy | A signal in the downfield region (>200 ppm) for the carbonyl carbon. Signals in the aliphatic region (approx. 20-50 ppm) for the ring and methyl carbons. | [10] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 112. Characteristic fragmentation patterns for cyclic ketones. |[4][11] |

Key Chemical Transformations & Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its carbonyl group and the adjacent α-carbons. The position of the methyl group profoundly influences the outcomes of reactions involving enolate intermediates.

Enolate Formation: The Challenge of Regioselectivity

The formation of an enolate is the critical first step for a vast array of carbon-carbon bond-forming reactions, including alkylations and aldol condensations. In unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.

-

Kinetic Enolate: Formed by the rapid removal of the most sterically accessible α-proton. This typically requires a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[12]

-

Thermodynamic Enolate: The more stable enolate, which has a more substituted double bond. Its formation is favored under equilibrium conditions, using a smaller, strong base (e.g., NaH or NaOR) at higher temperatures.[12]

For this compound, the α-carbons are at the C2 and C6 positions. Deprotonation can occur at either site. However, unlike 2-methylcyclohexanone where the methyl group directly influences the steric and electronic environment of one α-position, the β-methyl group in this compound has a much weaker directing effect. Consequently, treatment with a base often leads to a non-selective deprotonation, yielding a mixture of the Δ²,³- and Δ¹,⁶-enolates. This lack of regioselectivity is a critical experimental consideration, as it typically results in a mixture of products.[2]

dot

Caption: Figure 3: Workflow for the Baeyer-Villiger oxidation of this compound.

Synthesis and Applications

This compound can be synthesized through various routes, including the oxidation of 3-methylcyclohexanol using oxidizing agents like chromic acid. [13]Another method involves the intramolecular aldol condensation of heptane-2,6-dione, followed by catalytic hydrogenation of the resulting enone. [13] Its applications are diverse:

-

Flavor and Fragrance: It is used as a flavoring agent in foods and as an ingredient in the fragrance industry due to its characteristic odor. [1][3]* Chiral Building Block: As a chiral molecule, it is a valuable starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals. [1]* Organic Synthesis: It serves as a precursor in various synthetic pathways, although its utility can be complicated by the regioselectivity issues discussed previously. [8]

Safety and Handling

This compound is classified as a flammable liquid and vapor. [3][14]It may cause skin and eye irritation. [14]Standard laboratory safety protocols should be strictly followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Experimental Protocols

The following protocols are representative examples of common transformations involving this compound.

Protocol 1: Reduction of this compound with Sodium Borohydride

Objective: To synthesize 3-methylcyclohexanol via hydride reduction.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.61 g, 50 mmol) in methanol (25 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Reagent Addition: While maintaining the temperature, add sodium borohydride (NaBH₄) (0.95 g, 25 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. [16]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexanol product.

-

Purification: The product can be purified further by distillation if necessary.

Protocol 2: Baeyer-Villiger Oxidation using m-CPBA

Objective: To synthesize the isomeric mixture of methyl-ε-caprolactones.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.61 g, 50 mmol) in dichloromethane (DCM) (50 mL).

-

Buffering: Add sodium bicarbonate (NaHCO₃) (8.4 g, 100 mmol) to the solution. Causality Note: The bicarbonate buffer is essential to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed side reactions.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12.3 g, ~55 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.

-

Workup: Filter the reaction mixture to remove the solids (sodium bicarbonate and m-chlorobenzoic acid sodium salt).

-

Washing: Transfer the filtrate to a separatory funnel and wash with 10% sodium sulfite (Na₂SO₃) solution (2 x 30 mL) to destroy excess peroxide, followed by saturated NaHCO₃ solution (2 x 30 mL), and finally brine (30 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.

-

Analysis: The resulting crude oil is a mixture of 3-methyl- and 5-methyl-ε-caprolactone. The product ratio can be determined by ¹H NMR or GC analysis. [17]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11567, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83384, (+)-3-Methylcyclohexanone.

- Stork, G., & d'Angelo, J. (1974). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Organic Syntheses, 54, 39. doi:10.15227/orgsyn.054.0039.

- The Good Scents Company (n.d.). 3-methyl cyclohexanone.

- ChemSynthesis (n.d.). This compound.

- Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (1989). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 54(9), 2213–2214. [Link]

- NIST (n.d.). Cyclohexanone, 3-methyl-. In NIST Chemistry WebBook.

- Shobe, D. (2019). What is the formation of the compound 3-methyl cyclohexanone? Quora.

- Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.

- Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica.

- Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Filo (2023). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en...

- Xia, C., et al. (2017). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. ResearchGate.

- LibreTexts Chemistry (2023). Reductions using NaBH4, LiAlH4.

- Negishi, E., & Chatterjee, S. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.

- Gauth (n.d.). Aldol condensation between two molecules of 3 -methylcyclohexanone can lead to a mixture...

- The Organic Chemistry Tutor (2014, April 29). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Made Easy! [Video]. YouTube. [Link]

- Wikipedia contributors. (2024, January 5). Aldol condensation. In Wikipedia, The Free Encyclopedia.

- Soderberg, T. (n.d.). CHEM 330 Topics Discussed on Oct 19.

- Organic Chemistry Portal (n.d.). Baeyer-Villiger Oxidation.

- PharmaXChange.info (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone.

- Wikipedia contributors. (2023, December 13). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia.

- Chegg (n.d.). Aldol condensation of this compound leads to a mixture of two enone products...

- NIST (n.d.). Cyclohexanone, 3-methyl- IR Spectrum. In NIST Chemistry WebBook.

- Chemistry Steps (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- CPAChem (2024). Safety data sheet: this compound.

- LibreTexts Chemistry (2023). Mixed Aldol Reactions.

- Professor Dave Explains (2020, April 3).

- Fisher Scientific (2025). SAFETY DATA SHEET: this compound (Canada).

- Leah4sci (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

- NIST (n.d.). Cyclohexanone, 3-methyl- Mass spectrum (electron ionization). In NIST Chemistry WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 5. 3-methyl cyclohexanone, 591-24-2 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 10. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. fishersci.com [fishersci.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]

3-Methylcyclohexanone CAS number 591-24-2

An In-depth Technical Guide to 3-Methylcyclohexanone (CAS 591-24-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 591-24-2), a substituted cyclic ketone, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry.[1] As a chiral compound, its enantiomerically pure forms, (R)-(+)-3-Methylcyclohexanone and (S)-(-)-3-Methylcyclohexanone, serve as invaluable building blocks for constructing complex molecular architectures with specific stereochemistry, a critical requirement for therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. This compound is a colorless to faintly yellow liquid with a characteristic ketone odor.[4][5] Its fundamental properties are summarized below.

Physical and Chemical Properties

The physical properties of this compound are well-documented and essential for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 591-24-2 | [6] |

| Molecular Formula | C₇H₁₂O | [7] |

| Molecular Weight | 112.17 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Density | 0.914 - 0.919 g/mL at 25 °C | [4][6][8] |

| Boiling Point | 169-170 °C | [6][9] |

| Melting Point | -73.5 °C | [4][9] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [10] |

| Refractive Index (n20/D) | 1.440 - 1.450 | [6][8] |

| Solubility | Insoluble in water; soluble in oils and organic solvents like ethanol, hexane, and toluene.[4][11] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and distinguishing it from its 2- and 4-methyl isomers.[12]

Caption: Chemical structure of this compound.

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR (CDCl₃) | Signals appear at ~1.0 ppm (doublet, 3H, CH₃) and a complex multiplet between ~1.5-2.4 ppm for the 9 ring protons. | [12][13] |

| ¹³C NMR (CDCl₃) | Characteristic peaks at ~22 ppm (CH₃), a series of peaks from ~25-48 ppm for the ring CH₂ and CH carbons, and a distinct carbonyl peak around ~211 ppm. | [12][14] |

| Infrared (IR) | A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone functional group. | [12] |

| Mass Spec. (MS) | Molecular ion (M⁺) peak at m/z 112. Key fragment ions are observed at m/z 97, 84, 69, and 56. | [12][15] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through two primary industrial routes: the catalytic hydrogenation of m-cresol or the oxidation of 3-methylcyclohexanol.[1][11]

Catalytic Hydrogenation of m-Cresol

This method involves the reduction of the aromatic ring of m-cresol. The process is complex as it can yield both this compound and 3-methylcyclohexanol.[16] The selectivity towards the ketone is controlled by catalyst choice (e.g., Platinum-based catalysts like 1% Pt/SiO₂) and reaction conditions such as temperature and pressure.[16]

Caption: Workflow for the synthesis of this compound via m-cresol hydrogenation.

Oxidation of 3-Methylcyclohexanol

A more common laboratory-scale and industrial synthesis involves the oxidation of the corresponding secondary alcohol, 3-methylcyclohexanol. This is a standard transformation in organic chemistry.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclohexanol in a suitable anhydrous solvent like dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The causality for using PCC is its relative mildness, which minimizes over-oxidation compared to stronger agents like potassium permanganate.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium by-products.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

-

Validation: Confirm the identity and purity of the product using the spectroscopic methods detailed in Section 1.2.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its ketone functional group and the adjacent α-carbons.

Enolate Formation: A Lack of Regioselectivity

A critical aspect for synthetic chemists is the formation of enolates for subsequent alkylation or other C-C bond-forming reactions. Unlike its 2-methyl isomer, which allows for selective formation of kinetic or thermodynamic enolates, this compound presents a challenge.[17] The two α-carbons (C2 and C6) are sterically and electronically similar. The methyl group at the β-position does not exert a strong directing effect.[17] Consequently, deprotonation with a base typically yields a mixture of the two possible regioisomeric enolates, which can lead to a mixture of products.[17]

Caption: Deprotonation of this compound leads to a mixture of enolates.

Role as a Chiral Building Block

The true value of this compound in drug development lies in its chiral nature. The enantiomerically pure forms are powerful synthons.[2] For example, (R)-(+)-3-Methylcyclohexanone is a key starting material in the synthesis of various pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological activity.[2] Efficient methods for producing the optically pure (S)-(-) enantiomer have also been developed, further expanding its utility.[3]

Applications in Research and Drug Development

This compound and its derivatives are not merely laboratory curiosities; they are integral to the synthesis of high-value molecules.

-

Pharmaceutical Synthesis: It serves as an intermediate in the creation of complex molecules, including antagonists for the α1a adrenoceptor and inverse agonists for the histamine H3 receptor.[3]

-

Flavor and Fragrance: Due to its pleasant, camphor-like odor, it is used as a flavoring agent in foods and as an ingredient in fragrances.[2][4][5]

-

Organic Synthesis Reagent: It is a precursor for other valuable reagents, such as 3-methylcyclohexene.[18] Its derivatives, like (R)-3-(hydroxymethyl)cyclohexanone, are used to synthesize metabolically stable carbocyclic nucleosides and potent anti-inflammatory agents.[19]

Safety and Handling

As a flammable liquid and potential irritant, proper handling of this compound is imperative.

| Hazard Category | GHS Classification and Precautions | Source(s) |

| Physical Hazards | Flammable Liquid (Category 3) - H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools. | [4][10][15] |

| Health Hazards | Skin Irritation (Category 2) - H315: Causes skin irritation. Eye Irritation (Category 2) - H319: Causes serious eye irritation. May cause respiratory irritation. Avoid breathing vapors and wear protective gloves, clothing, and eye/face protection. | [20][21] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge. | [20] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Keep in a designated flammables area away from incompatible materials like strong oxidizing agents, bases, and reducing agents. | [20][22] |

References

- The Good Scents Company. (n.d.). 3-methyl cyclohexanone this compound.

- PrepChem.com. (n.d.). Synthesis of this compound.

- National Center for Biotechnology Information. (n.d.). This compound.

- Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Organic Syntheses Procedure.

- Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 3-methyl- (CAS 591-24-2).

- Sigma-Aldrich. (n.d.). This compound 97%.

- Fisher Scientific. (2025).

- ResearchGate. (n.d.).

- Chem-Impex. (n.d.). (R)-(+)-3-Methylcyclohexanone.

- Thurkauf, A., et al. (n.d.). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry.

- BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.

- NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.

- Solubility of Things. (n.d.). This compound.

- SpectraBase. (n.d.). (+)-3-Methylcyclohexanone.

- SpectraBase. (n.d.). (+)-3-Methylcyclohexanone - [13C NMR] - Chemical Shifts.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-.

- BenchChem. (2025). A Comparative Guide to the Applications of (R)-3-(hydroxymethyl)cyclohexanone in Synthetic Chemistry.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - (R)-(+)-3-Methylcyclohexanone.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Tokyo Chemical Industry. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Wikipedia. (n.d.). Methylcyclohexanone.

- National Center for Biotechnology Information. (n.d.). (+)-3-Methylcyclohexanone.

- Pearson. (2024). What product is formed when 3-methyl-2-cyclohexenone reacts with....

- Organic Syntheses. (n.d.). 3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses Procedure.

- CPAChem. (n.d.). This compound CAS:591-24-2 EC:209-710-7.

- ChemSynthesis. (2025). This compound.

- Wikipedia. (n.d.). 3-Methylcyclohexene.

- ChemicalBook. (n.d.). This compound(591-24-2) 1H NMR spectrum.

- Carl ROTH. (n.d.).

- ChemicalBook. (n.d.). 591-24-2 CAS MSDS (this compound) Melting Point....

- ACGIH. (n.d.). METHYLCYCLOHEXANONE, ALL ISOMERS.

- Stoltz Group. (n.d.).

- ChemSynthesis. (2025). 3-benzoyl-3-methylcyclohexanone.

- Echemi. (n.d.). (RS)-3-Methylcyclohexanone.

- Google Patents. (n.d.).

Sources

- 1. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-メチルシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclohexanone, 3-methyl- (CAS 591-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3-methyl cyclohexanone, 591-24-2 [thegoodscentscompany.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3-メチルシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound(591-24-2) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.ca [fishersci.ca]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Understanding 3-Methylcyclohexanone

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohexanone

This compound (CAS No: 591-24-2) is a cyclic ketone of significant interest in organic synthesis, fragrance development, and as a versatile solvent.[1][2] Its structure, a six-membered carbon ring bearing a ketone functional group and a methyl substituent at the 3-position, introduces a chiral center, meaning it exists as two non-superimposable mirror images: (R)- and (S)-enantiomers.[2][3] This chirality, combined with its functional groups, makes it a valuable building block for the synthesis of more complex, stereospecific molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use, from predicting its behavior in reaction mixtures to ensuring its safe handling and storage.

This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, supported by field-proven experimental protocols for their determination. The methodologies are presented not merely as steps, but with a focus on the underlying scientific principles, ensuring a robust and validated approach for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The polar carbonyl group allows for dipole-dipole interactions, while the nonpolar hydrocarbon backbone results in moderate volatility and limited water solubility. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-methylcyclohexan-1-one | [1] |

| CAS Number | 591-24-2 (Racemic Mixture) | [1][3] |

| 13368-65-5 ((R)-enantiomer) | [2] | |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Clear, colorless to very faintly yellow liquid | [1] |

| Odor | Camphoraceous, mint-like | [1] |

| Boiling Point | 169-170 °C (at 760 mmHg) | [1] |

| Melting Point | -73.5 °C | [1] |

| Density | ~0.914 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.440 - 1.450 | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1] |

| Flash Point | ~48 °C (118.4 °F) - Closed Cup | [1] |

| Vapor Pressure | 1.5 mmHg at 20 °C | [1] |

Section 2: Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features characteristic of a saturated aliphatic ketone.

-

C=O Stretch: A strong, sharp absorption peak is observed at approximately 1715 cm⁻¹ . This is the most diagnostic peak and is indicative of a saturated six-membered ring ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-H Aliphatic Stretch: A series of peaks are present in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the cyclohexane ring and the methyl group.[3]

-

CH₂/CH₃ Bending: Vibrations corresponding to the scissoring and bending of the methylene (CH₂) and methyl (CH₃) groups appear in the 1465-1350 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. Due to the complexity of the overlapping signals from the cyclohexane ring protons, a precise assignment without advanced 2D NMR techniques is challenging. However, the general regions are predictable:

-

Methyl Protons (-CH₃): A doublet will appear around δ 1.0 ppm . It is a doublet because the adjacent methine proton (at C3) splits its signal.

-

Ring Protons (-CH₂- and -CH-): The nine protons on the cyclohexane ring produce a complex series of overlapping multiplets between δ 1.2 and 2.5 ppm .[4] The protons on the carbon alpha to the carbonyl group (C2 and C6) are the most deshielded of the ring protons and will appear further downfield within this range (typically δ 2.0-2.5 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton, as it should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[5][6]

-

Carbonyl Carbon (C=O): A single, weak peak appears far downfield, typically in the range of δ 205-220 ppm .[5] This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the pi bond. This peak is characteristically weak due to the long relaxation time of quaternary carbons in proton-decoupled experiments.

-

Aliphatic Carbons (sp³): The remaining six carbons of the ring and methyl group appear upfield, generally between δ 10-65 ppm .[5]

-

The carbon bearing the methyl group (C3) and the carbons alpha to the carbonyl (C2, C6) will be the most downfield in this region.

-

The methyl carbon itself will be one of the most upfield signals.

-

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, validated methods for determining the key physical properties of liquid samples like this compound.

Protocol: Determination of Boiling Point (Micro-Scale Method)

This method is ideal for small sample volumes and relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., 10 x 75 mm).

-

Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block) so the sample is below the oil level.

-

Initiate Heating: Begin heating the bath gently. Stir the bath to ensure even heat distribution. Initially, a stream of bubbles will exit the capillary tube as the trapped air expands.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Record Boiling Point: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the atmospheric pressure. Record the barometric pressure.

Causality and Trustworthiness:

-

Why use an inverted capillary? The trapped air pocket creates a closed system where the vapor pressure of the sample builds up. The boiling point is measured upon cooling rather than heating to ensure the system is at equilibrium, providing a more accurate reading than simply observing the onset of boiling.

-

Why must the thermometer bulb be aligned with the sample? To accurately measure the temperature of the liquid and its vapor, ensuring the recorded temperature reflects the true boiling point.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Protocol: Measurement of Density

Density is a fundamental property defined as mass per unit volume. This protocol uses simple, direct measurements for high accuracy.

Methodology:

-

Measure Mass of Container: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare its mass to zero. If taring is not possible, record the mass of the empty cylinder.

-

Measure Volume: Carefully add approximately 5-10 mL of this compound to the graduated cylinder. Place the cylinder on a level surface and read the volume from the bottom of the meniscus. Record the volume to the highest precision possible (e.g., ±0.05 mL).

-

Measure Mass of Liquid: Place the graduated cylinder containing the sample on the tared analytical balance. Record the mass of the liquid directly. If the balance was not tared, measure the combined mass and subtract the mass of the empty cylinder.

-

Calculate Density: Divide the mass of the sample (in grams) by its volume (in mL).

-

Density (g/mL) = Mass (g) / Volume (mL)

-

-

Repeatability: Perform the measurement in triplicate and report the average value to ensure precision.

Causality and Trustworthiness:

-

Why use an analytical balance? It provides the high precision required for mass measurement, which is critical for an accurate density calculation.

-

Why read the bottom of the meniscus? This is the standard convention for reading the volume of a liquid that wets glass, ensuring consistent and reproducible measurements.

-

Why perform in triplicate? Repetition minimizes the impact of random errors in volume reading or mass measurement, increasing confidence in the final reported value.

Protocol: Measurement of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is highly characteristic of a pure compound. It is measured using an Abbe refractometer.

Methodology:

-

Calibration Check: Turn on the refractometer's light source and ensure the temperature is stable, typically at 20.0 °C, by checking the connected water bath. Clean the surfaces of the measuring and illuminating prisms with ethanol or isopropanol using a soft lens tissue.

-

Apply Standard: Place a drop of distilled water onto the measuring (lower) prism. The refractive index of distilled water is a known standard (1.3330 at 20 °C).

-

Calibrate: Gently close the prisms. Adjust the instrument until the light/dark boundary is sharp and centered on the crosshairs. If the reading is not 1.3330, adjust the calibration screw until it is.

-

Clean and Dry: Open the prisms and thoroughly clean and dry them with a soft tissue.

-

Apply Sample: Place 1-2 drops of this compound onto the measuring prism and close it.

-

Measure: Look through the eyepiece and turn the coarse adjustment knob until the light/dark boundary comes into view. Use the fine adjustment to bring the boundary into sharp focus. If a colored band is visible, turn the chromatic dispersion compensator until the boundary is a sharp, colorless line.

-

Align and Read: Align the sharp boundary precisely on the center of the crosshairs. Press the read button or look at the internal scale to obtain the refractive index value.

-

Repeat: Clean the prisms and repeat the measurement two more times for an average value.

Causality and Trustworthiness:

-

Why calibrate with water? Water is a readily available, stable, and pure standard with a well-documented refractive index. Calibration ensures the instrument is performing correctly before measuring the unknown.

-

Why control the temperature? Refractive index is temperature-dependent. Controlling the temperature to a standard value (20.0 °C) allows for accurate comparison with literature values.

-

Why use the dispersion compensator? The light source is often white light, which is composed of many wavelengths. The compensator contains Amici prisms that correct for chromatic dispersion, ensuring the measurement corresponds to the standard sodium D-line wavelength (589 nm), even with a white light source.

Caption: Standard workflow for measuring refractive index.

Section 4: Safety and Handling

As a flammable organic liquid, this compound requires careful handling to mitigate risks.[1]

-

GHS Classification: Flammable Liquid, Category 3.[2] May cause skin, eye, and respiratory irritation.[1]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous organic waste.

Conclusion

The physical properties of this compound—from its boiling point and density to its characteristic spectroscopic signals—are well-defined and can be reliably determined using standard laboratory protocols. The data and methodologies presented in this guide provide researchers, scientists, and drug development professionals with a validated framework for identifying, handling, and utilizing this important chemical intermediate. Adherence to these protocols ensures not only the accuracy and reproducibility of experimental results but also the safety of laboratory personnel.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11567, this compound. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83384, (+)-3-Methylcyclohexanone. [Link]

- Al-Basheer, W. (2022). Solvent effects on the vibrational modes of (R)-3-methylcyclohexanone conformers. Journal of Molecular Liquids.

- NIST (National Institute of Standards and Technology). (n.d.). This compound in the NIST Chemistry WebBook. [Link]

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) for (R)-3-Methylcyclohexanone. [Link]

- Al-Basheer, W. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. Structural Chemistry.

- LibreTexts, Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

- LeFevre, J. W., & Silveira, Jr., A. (n.d.). Quantitative Determination of Methylcyclohexanone Mixtures Using ¹³C NMR Spectroscopy. Journal of Chemical Education.

- Orgamation. (n.d.).

- LibreTexts, Chemistry. (2022).

- Hinotek. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of 3-methylhexane analysis. [Link]

Sources

- 1. This compound | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 3-Methylcyclohexanone: Properties, Synthesis, and Applications

This guide provides an in-depth technical examination of this compound, a pivotal chiral ketone in organic synthesis. Moving beyond basic data, we explore the causality behind its synthetic pathways, its analytical validation, and its strategic application in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.

Core Molecular and Physicochemical Properties

This compound (C₇H₁₂O) is an aliphatic cyclic ketone that serves as a versatile building block in chemical synthesis.[1][2] Its fundamental importance lies in its chirality; the presence of a stereocenter at the C3 position means it exists as two distinct enantiomers: (R)-(+)-3-Methylcyclohexanone and (S)-(-)-3-Methylcyclohexanone.[3][4] This stereochemistry is critical in drug development, where a specific enantiomer is often responsible for the desired therapeutic effect.[5]

The ability to use an enantiomerically pure form of this ketone is essential for constructing complex target molecules with precise three-dimensional architectures.[5][6] Its physical properties make it a manageable reagent in standard laboratory settings. It is a colorless to faintly yellow liquid with a boiling point of 168-169 °C.[5][7]

Key Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 3-methylcyclohexan-1-one | [1] |

| Molecular Formula | C₇H₁₂O | [1][3][5] |

| Molecular Weight | 112.17 g/mol | [1][3][5] |

| CAS Number (Racemate) | 591-24-2 | [1] |

| CAS Number (R-enantiomer) | 13368-65-5 | [3][5] |

| CAS Number (S-enantiomer) | 24965-87-5 | [4] |

| Appearance | Clear colorless to very faintly yellow liquid | [5] |

| Density | 0.916 g/mL at 25 °C | [5][7] |

| Boiling Point | 168-169 °C | [5][7] |

| Refractive Index | n20/D 1.446 | [5][7] |

| Synonyms | Tetrahydro-m-cresol, 3-methylcyclohexan-1-one | [1] |

Synthesis and Stereoselective Control

The synthesis of specific enantiomers of this compound is crucial for its application as a chiral building block. One effective strategy involves the reduction and subsequent alkylation of a prochiral precursor, such as 3-methyl-2-cyclohexen-1-one. This method is powerful because it allows for the controlled introduction of substituents.[8] The direct alkylation of this compound itself can be problematic, often leading to a mixture of products.[8] Therefore, a reduction-alkylation sequence provides a more reliable and regioselective pathway.[8]

Workflow: Synthesis via Reduction-Alkylation

Caption: Regioselective synthesis of a 2,3-disubstituted cyclohexanone.

Experimental Protocol: Reduction-Alkylation of 3-Methyl-2-cyclohexen-1-one

This protocol is a representative example of a reduction-alkylation reaction to synthesize a substituted this compound derivative, illustrating a common synthetic strategy.[8]

-

System Preparation: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet.

-

Reaction Setup: Charge the flask with liquid ammonia (approx. 200 mL) and add small pieces of lithium metal until a persistent blue color indicates the presence of solvated electrons.

-

Substrate Addition: Slowly add a solution of 3-methyl-2-cyclohexen-1-one in anhydrous ether to the lithium-ammonia solution. The reaction progress is monitored by the disappearance of the blue color.

-

Enolate Formation: Upon completion of the reduction, the resulting lithium enolate is formed. A proton donor is typically avoided to prevent the formation of this compound at this stage.[8]

-

Alkylation: Introduce the alkylating agent (e.g., allyl bromide) to the reaction mixture to trap the enolate, forming the desired 2-allyl-3-methylcyclohexanone.

-

Quenching and Work-up: Quench the reaction by the cautious addition of ammonium chloride. Allow the ammonia to evaporate overnight. Extract the aqueous residue with ether, wash the organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via distillation or column chromatography to isolate the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of the methyl group. Spectral databases provide reference spectra for comparison.[3][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1710 cm⁻¹.

-

Chiral Gas Chromatography (GC): To determine the enantiomeric excess (ee) of a chiral sample, a GC equipped with a chiral column is essential. The two enantiomers will exhibit different retention times, allowing for their quantification. An optical purity of 99% ee has been reported for commercially available (R)-(+)-3-Methylcyclohexanone.[7]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to a mass-to-charge ratio (m/z) of 112 would be expected.

Applications in Drug Development and Organic Synthesis

This compound is more than a simple solvent or flavoring agent; it is a high-value chiral building block for creating complex, enantiomerically pure molecules.[1][5]

-

Chiral Pool Synthesis: The (R)- and (S)-enantiomers serve as starting materials in "chiral pool synthesis," where the inherent stereochemistry of the starting material is transferred through a synthetic sequence to the final product. This strategy is highly efficient for producing pharmaceuticals where only one enantiomer is active.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] For instance, its derivatives have been utilized in the design and synthesis of novel α1a adrenoceptor-selective antagonists and histamine H3 receptor inverse agonists, demonstrating its utility in medicinal chemistry.[6]

-

Fragrance and Flavor Industry: Beyond pharmaceuticals, this compound is used as a flavoring agent in the food industry and in fragrances due to its pleasant odor.[1][5][10]

Safety and Handling

As a flammable liquid, this compound should be handled with appropriate care in a well-ventilated fume hood.[7]

-

Signal Word: Warning[7]

-

Hazard Statement: H226 (Flammable liquid and vapor)[7]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. For operations with a higher risk of exposure, a face shield and an appropriate respirator should be used.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from ignition sources in a tightly sealed container.[7]

Conclusion

This compound is a foundational molecule for advanced organic synthesis. Its true value is realized in its chiral forms, which provide an accessible entry point for the stereocontrolled synthesis of complex pharmaceutical and agrochemical agents. A thorough understanding of its properties, synthetic routes, and analytical validation is essential for any researcher aiming to leverage this versatile chemical tool.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 3-methyl cyclohexanone.

- FooDB. (2010). Showing Compound (R)-3-Methylcyclohexanone (FDB012389).

- Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (1988). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry.

- Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.

- PubChem. (n.d.). This compound, (-)-. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of this compound.

- SpectraBase. (n.d.). (+)-3-Methylcyclohexanone. John Wiley & Sons, Inc.

- ResearchGate. (2022). Spectroscopic constants for this compound.

Sources

- 1. This compound | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound (R)-3-Methylcyclohexanone (FDB012389) - FooDB [foodb.ca]

- 3. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ( R )-(+)-3-甲基环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-methyl cyclohexanone, 591-24-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Structural Isomers of 3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The C7H12O molecular formula represents a diverse landscape of structural isomers, each possessing unique physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the structural isomers of 3-methylcyclohexanone, with a primary focus on its positional isomers (2- and 4-methylcyclohexanone) and extending to representative functional group and skeletal isomers. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed comparative analysis of spectroscopic data, step-by-step synthetic protocols, and an elucidation of the underlying principles governing their differentiation. By synthesizing technical accuracy with practical insights, this guide aims to empower scientists in the unambiguous identification, synthesis, and manipulation of these important chemical entities.

Introduction

Structural isomerism, the phenomenon where compounds share the same molecular formula but differ in the connectivity of their atoms, is a fundamental concept in organic chemistry with profound implications in fields ranging from materials science to pharmacology. For a given molecular formula, the number of possible structural isomers can be vast, each exhibiting distinct chemical and physical properties. The C7H12O framework, to which this compound belongs, is a rich source of isomeric diversity, encompassing variations in functional groups, carbon skeleton, and substituent positions.

This guide will systematically deconstruct the isomeric landscape of this compound. We will begin with a detailed comparative analysis of its positional isomers, 2-methylcyclohexanone and 4-methylcyclohexanone, which are often encountered as synthetic byproducts or starting materials. Subsequently, we will broaden our scope to include notable functional group and skeletal isomers, providing a holistic understanding of the structural possibilities within the C7H12O formula. Through a combination of detailed experimental protocols, comparative spectroscopic data, and clear visualizations, this guide will equip the reader with the necessary tools to navigate the complexities of these structural isomers.

Part 1: Positional Isomerism in Methylcyclohexanones

The most closely related structural isomers of this compound are its positional isomers: 2-methylcyclohexanone and 4-methylcyclohexanone. These compounds share the same cyclohexanone core and differ only in the position of the methyl substituent on the ring.[1] This seemingly minor difference leads to distinct spectroscopic signatures and can influence their reactivity.

Synthesis of Positional Isomers

A common and industrially relevant method for the synthesis of methylcyclohexanone isomers is the catalytic hydrogenation of the corresponding cresols (methylphenols).[2] The choice of the starting cresol isomer directly determines the primary product.

-

2-Methylcyclohexanone is synthesized from o-cresol.

-

This compound is synthesized from m-cresol.

-

4-Methylcyclohexanone is synthesized from p-cresol.[3]

This protocol provides a general procedure for the synthesis of methylcyclohexanone isomers from their corresponding cresol precursors.

Objective: To synthesize a specific methylcyclohexanone isomer via catalytic hydrogenation of the corresponding cresol.

Materials:

-

o-, m-, or p-cresol

-

Rhodium on alumina (Rh/Al2O3) or other suitable catalyst (e.g., Pt/C)

-

High-pressure autoclave

-

Solvent (e.g., dodecane, though the reaction can be run neat)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Catalyst Loading: In a high-pressure autoclave, place the chosen cresol and the catalyst. The catalyst loading is typically 1-5% by weight relative to the cresol.

-

Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-180 °C). The optimal temperature and pressure can vary depending on the catalyst and substrate.[3]

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Filtration: Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane). Filter the mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

-

Workup: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude methylcyclohexanone by fractional distillation under reduced pressure to obtain the desired isomer.

Causality Behind Experimental Choices:

-

Catalyst Choice: Noble metal catalysts like Rhodium and Platinum are highly effective for the hydrogenation of aromatic rings. The choice of support (e.g., alumina, carbon) can influence catalyst activity and selectivity.[4]

-

Pressure and Temperature: These parameters are crucial for achieving a reasonable reaction rate and high conversion. Higher pressures and temperatures generally increase the rate of hydrogenation, but excessively high temperatures can lead to side reactions.

-

Workup: The basic wash with sodium bicarbonate is essential to remove the acidic phenolic starting material, simplifying the final purification.

Diagram of Synthetic Pathways to Positional Isomers

Caption: Synthesis of methylcyclohexanone positional isomers via catalytic hydrogenation of corresponding cresols.

Spectroscopic Differentiation

The differentiation of 2-, 3-, and 4-methylcyclohexanone is readily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The chemical environment of the methyl group and the adjacent protons and carbons provides a unique fingerprint for each isomer in ¹H and ¹³C NMR spectra.

Comparative ¹H and ¹³C NMR Data of Methylcyclohexanone Isomers

| Isomer | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |

| 2-Methylcyclohexanone | Methyl doublet (~1.0 ppm), Methine multiplet (~2.4 ppm) | Carbonyl (~214 ppm), C2 (~45 ppm), Methyl (~15 ppm) |

| This compound | Methyl doublet (~1.0 ppm), Methine multiplet (~2.0 ppm) | Carbonyl (~211 ppm), C3 (~35 ppm), Methyl (~22 ppm) |

| 4-Methylcyclohexanone | Methyl doublet (~1.1 ppm), Methine multiplet (~1.7 ppm) | Carbonyl (~212 ppm), C4 (~31 ppm), Methyl (~21 ppm) |

Rationale for Spectral Differences:

-

¹H NMR: The chemical shift of the methine proton (the proton on the carbon bearing the methyl group) is most deshielded in 2-methylcyclohexanone due to its α-position relative to the electron-withdrawing carbonyl group. In contrast, the methine proton in 4-methylcyclohexanone is the most shielded.

-

¹³C NMR: The carbonyl carbon signal is a key indicator. The α-methyl group in 2-methylcyclohexanone has a noticeable effect on the carbonyl chemical shift compared to the 3- and 4-isomers. The chemical shifts of the carbon bearing the methyl group (C2, C3, or C4) and the methyl carbon itself are also distinct for each isomer.

Objective: To acquire and interpret ¹H and ¹³C NMR spectra to differentiate between methylcyclohexanone isomers.

Materials:

-

Methylcyclohexanone isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the methylcyclohexanone sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts and multiplicities of all signals in both spectra.

-

Compare the obtained data with the expected values for each isomer to make an unambiguous assignment.

-

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns of the isomers. While all three isomers will exhibit a molecular ion peak (M⁺) at m/z = 112, their fragmentation patterns can show subtle differences.

Key Fragmentation Pathways:

-

Alpha-Cleavage: A characteristic fragmentation of ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: This can occur if there is a γ-hydrogen available for transfer.

Comparative EI-MS Fragmentation of Methylcyclohexanone Isomers

| Isomer | Key Fragment Ions (m/z) | Observations |

| 2-Methylcyclohexanone | 112 (M⁺), 97, 84, 69, 56, 42 | The fragmentation is influenced by the α-methyl group, leading to characteristic losses. |

| This compound | 112 (M⁺), 97, 84, 69, 55 | Shows a prominent peak at m/z 55, typical for cyclohexanones.[5] |

| 4-Methylcyclohexanone | 112 (M⁺), 97, 84, 69, 55 | The fragmentation pattern is similar to the 3-isomer, but relative intensities of fragments may differ.[5] |

Rationale for Fragmentation Differences:

The position of the methyl group influences the stability of the resulting fragment ions. For 2- and this compound, fragmentation can lead to a methyl-substituted fragment at m/z 69, in addition to the unsubstituted fragment at m/z 55. In the case of 4-methylcyclohexanone, the primary fragmentation leads to an unsubstituted fragment at m/z 55.[5]

Objective: To separate and identify methylcyclohexanone isomers based on their retention times and mass spectra.

Materials:

-

Methylcyclohexanone isomer sample or mixture

-

Volatile solvent (e.g., dichloromethane, hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

-

GC column (e.g., a non-polar DB-5ms or equivalent)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically acquire the data.

-

Data Analysis:

-

Identify the retention time of each peak in the total ion chromatogram (TIC).

-

Examine the mass spectrum for each chromatographic peak.

-

Compare the fragmentation patterns with library data or known standards to identify the isomers.

-

Workflow for Spectroscopic Isomer Differentiation

Caption: A logical workflow for the differentiation of methylcyclohexanone isomers using GC-MS and NMR spectroscopy.

Part 2: Skeletal Isomerism in C7H12O

Skeletal isomers possess the same molecular formula and functional group but differ in their carbon framework. For the C7H12O ketone family, this includes rings of different sizes and bicyclic structures.

Cycloheptanone: A Seven-Membered Ring Isomer

Cycloheptanone is a prominent skeletal isomer of this compound, featuring a seven-membered carbon ring.[6]

A classic method for the synthesis of cycloheptanone is the ring expansion of cyclohexanone using diazomethane.[1]

Objective: To synthesize cycloheptanone from cyclohexanone using diazomethane.

Materials:

-

Cyclohexanone

-

Diazomethane solution in diethyl ether (prepared in situ or from a commercial source - EXTREME CAUTION IS ADVISED, DIAZOMETHANE IS TOXIC AND EXPLOSIVE )

-

Diethyl ether

-

Standard laboratory glassware for reaction and distillation

Procedure:

-

Reaction Setup: In a fume hood suitable for handling hazardous materials, place a solution of cyclohexanone in diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

-

Addition of Diazomethane: Slowly add the diazomethane solution dropwise to the stirred, cooled cyclohexanone solution. The yellow color of diazomethane should disappear as it reacts.

-

Reaction Monitoring: Monitor the reaction by TLC or GC to determine the consumption of cyclohexanone.

-

Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate.

-

Purification: After removing the ether by distillation (use a rotovap with a shielded bath), purify the resulting cycloheptanone by fractional distillation under reduced pressure.